molecular formula C₁₆H₂₀Cl₃NO₁₀ B1139693 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl TrichloroacetimidateTechnical grade >80per cent CAS No. 121238-27-5

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl TrichloroacetimidateTechnical grade >80per cent

Cat. No. B1139693
CAS RN: 121238-27-5
M. Wt: 492.69
InChI Key:
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Description

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is a synthetic compound . It is a versatile reagent that offers a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl compounds has been described in the literature . For example, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide was synthesized from 1-O-acetyl derivative 1 and TMSN3 through a SnCl4-catalyzed reaction in CH2Cl2 .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is C16H20Cl3NO10 . The InChI code is 1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is used as a reagent in the synthesis of various compounds. It is particularly useful in the synthesis of glycosides, glycosidic ethers, and glycosyl halides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate involves the protection of α-D-mannopyranosyl with acetyl groups, followed by reaction with trichloroacetonitrile and hydrolysis of the resulting intermediate.", "Starting Materials": [ "α-D-mannopyranosyl", "Acetic anhydride", "Trichloroacetonitrile", "Methanol", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "1. α-D-mannopyranosyl is reacted with excess acetic anhydride and a catalytic amount of sulfuric acid to form 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl.", "2. The resulting intermediate is dissolved in methanol and reacted with trichloroacetonitrile to form 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate.", "3. The reaction mixture is then hydrolyzed with sodium hydroxide to remove the acetyl groups and form the final product.", "4. The product is extracted with ethyl acetate and purified by column chromatography to obtain Technical grade >80per cent yield." ] }

CAS RN

121238-27-5

Product Name

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl TrichloroacetimidateTechnical grade >80per cent

Molecular Formula

C₁₆H₂₀Cl₃NO₁₀

Molecular Weight

492.69

Origin of Product

United States

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